molecular formula C21H24N2O4S3 B11418521 N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine

N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11418521
M. Wt: 464.6 g/mol
InChI Key: FQZPQVFHEWUEED-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the thiazole ring. This is followed by the introduction of sulfonyl and methylphenyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, methylphenyl derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chlorides, methylphenyl derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thioethers or amines .

Scientific Research Applications

4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and thiazole groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its thiazole ring and multiple sulfonyl groups contribute to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C21H24N2O4S3

Molecular Weight

464.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C21H24N2O4S3/c1-4-13-29(24,25)21-23-20(30(26,27)18-11-7-16(3)8-12-18)19(28-21)22-14-17-9-5-15(2)6-10-17/h5-12,22H,4,13-14H2,1-3H3

InChI Key

FQZPQVFHEWUEED-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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